molecular formula C24H21N3O4 B2986855 2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 903311-94-4

2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No.: B2986855
CAS No.: 903311-94-4
M. Wt: 415.449
InChI Key: CNQXBQTVOSJTCQ-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound that belongs to the class of indolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indolizine core, along with the 3,4-dimethoxybenzoyl and phenyl groups, contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives with different substituents on the indolizine core. Examples include:

  • 2-amino-3-(3,4,5-trimethoxybenzoyl)indolizine derivatives
  • 2-amino-3-(2-nitrophenyl)quinoxalines
  • 2,3-dimethoxybenzamides

Uniqueness

What sets 2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the 3,4-dimethoxybenzoyl group, in particular, may enhance its biological activity and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

2-amino-3-(3,4-dimethoxybenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-30-18-12-11-15(14-19(18)31-2)23(28)22-21(25)20(17-10-6-7-13-27(17)22)24(29)26-16-8-4-3-5-9-16/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQXBQTVOSJTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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